2-Vinyl-2-butenal
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Overview
Description
. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity due to the presence of both an aldehyde group and a vinyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinyl-2-butenal can be synthesized through various chemical reactions. One common method involves the oxidation of 2-butenal. This process typically requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is often produced through the aldol condensation of acetaldehyde and acetone, followed by dehydration. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Vinyl-2-butenal undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: The vinyl group can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but typically involve catalysts and controlled temperatures.
Major Products:
Oxidation: Produces 2-vinyl-2-butenoic acid.
Reduction: Yields 2-vinyl-2-butenol.
Substitution: Results in various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-Vinyl-2-butenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-vinyl-2-butenal involves its reactivity with nucleophiles due to the presence of the aldehyde group. This reactivity allows it to form various adducts and intermediates in chemical reactions. The vinyl group also participates in addition reactions, further enhancing its versatility in organic synthesis .
Comparison with Similar Compounds
2-Butenal:
2-Vinylcrotonaldehyde: Another related compound with similar structural features.
Uniqueness: 2-Vinyl-2-butenal is unique due to the presence of both an aldehyde and a vinyl group, which provides a combination of reactivity that is not commonly found in other compounds. This dual functionality makes it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
20521-42-0 |
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Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(E)-2-ethenylbut-2-enal |
InChI |
InChI=1S/C6H8O/c1-3-6(4-2)5-7/h3-5H,1H2,2H3/b6-4+ |
InChI Key |
XOBGIOGZLQNHMM-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C(\C=C)/C=O |
SMILES |
CC=C(C=C)C=O |
Canonical SMILES |
CC=C(C=C)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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